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Compound of Interest

Compound Name: Binapacryl

Cat. No.: B1667083

An objective comparison of the toxicological profiles of the dinitrophenol pesticides Binapacryl
and its active metabolite, Dinoseb, supported by experimental data.

This guide provides a comprehensive analysis of the comparative toxicity of Binapacryl and
Dinoseb, two dinitrophenol compounds formerly used as pesticides. While Binapacryl itself
has moderate toxicity, its primary toxicological significance lies in its rapid metabolism to
Dinoseb, a highly toxic compound. Both substances are recognized for their ability to uncouple
oxidative phosphorylation, a fundamental process of cellular energy production. This guide is
intended for researchers, scientists, and professionals in drug development and toxicology,
offering a detailed examination of their mechanisms of action, quantitative toxicity data, and the
experimental protocols used to determine their hazardous properties.

Data Presentation: Quantitative Toxicity Comparison

The acute toxicity of Binapacryl and its metabolite Dinoseb has been evaluated in various
animal models. The following table summarizes the median lethal dose (LD50) values, a
measure of acute toxicity, for both compounds across different species and routes of
administration. It is evident from the data that Dinoseb is significantly more acutely toxic than its
parent compound, Binapacryl.
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. Route of LD50 (mg/kg
Compound Species o . ) Reference
Administration body weight)

Binapacryl Rat Oral 421 WHO

World review of

Rat Dermal 720 pest control,
1970
) Spencer, E. Y.
Rabbit Dermal 750
1982
Gaines, 1969;
Mouse Oral 58-200 Spencer, E. Y.,
1982
Dinoseb Rat Oral 14 - 114 Wikipedia
Rat Dermal 80 Wikipedia
Rabbit Dermal 80 - 200 EXTOXNET PIP
Mouse Oral 14 -114 Wikipedia
Guinea Pig Oral 14 -114 Wikipedia
Human (est.) Oral 5-50 Wikipedia

Mechanism of Action: Uncoupling of Oxidative
Phosphorylation

Both Binapacryl, after its conversion to Dinoseb, and Dinoseb itself exert their toxic effects
primarily by disrupting cellular energy metabolism through the uncoupling of oxidative
phosphorylation.[1][2] In healthy mitochondria, the electron transport chain creates a proton
gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP
synthase. Dinoseb, being a lipophilic weak acid, acts as a protonophore, shuttling protons
across the inner mitochondrial membrane and dissipating this crucial gradient.[3][4] This
uncoupling action leads to a rapid consumption of energy stores without the corresponding
production of ATP. The energy that would have been used for ATP synthesis is instead released
as heat, leading to hyperthermia, a key symptom of dinitrophenol poisoning.[1] The depletion of
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cellular ATP disrupts numerous energy-dependent cellular processes, ultimately leading to cell
death.[2]

Caption: Uncoupling of oxidative phosphorylation by Dinoseb.

Experimental Protocols

The toxicological evaluation of Binapacryl and Dinoseb has been conducted through various
in vivo studies, generally following standardized guidelines such as those from the
Organisation for Economic Co-operation and Development (OECD). These protocols are
designed to assess acute, sub-chronic, and chronic toxicity, as well as reproductive and
developmental effects.

Acute Oral Toxicity (LD50) Determination (Based on
OECD Guideline 425)

A common method for determining the acute oral LD50 is the Up-and-Down Procedure.

e Animal Selection and Preparation: Young adult rats of a single sex (typically females, as they
are often slightly more sensitive) are used.[5] Animals are acclimatized to laboratory
conditions and fasted overnight before dosing.[6]

o Dose Administration: The test substance, dissolved or suspended in a suitable vehicle, is
administered by oral gavage.[6]

e Dosing Strategy: A single animal is dosed at a level estimated to be near the LD50. If the
animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a
lower level. The dose progression factor is typically 3.2.[7]

» Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14
days.[5]

» Data Analysis: The LD50 is calculated using the maximum likelihood method based on the
survival/death outcomes.[5]
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Developmental Toxicity Study in Rabbits (Cited
Example)

A developmental toxicity study of Dinoseb was conducted in New Zealand white rabbits to

assess its teratogenic potential.[3]

Animal Model: Pregnant New Zealand white rabbits were used.[3]

o Dose Administration: Dinoseb was applied dermally at doses of 0, 1, 3, 9, or 18 mg/kg body
weight/day from gestation days 7 through 19.[3]

e Procedure: The substance was applied to the clipped skin of the back, and the animals wore
Elizabethan collars to prevent ingestion. The application site was wiped clean after a 6-hour
exposure period.[3]

o Endpoints: Maternal toxicity (mortality, body weight changes, clinical signs) and
developmental effects in the fetuses (e.g., hydrocephaly, anophthalmia, skeletal
abnormalities) were evaluated.[3]
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Workflow for a Developmental Toxicity Study
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Caption: A generalized workflow for a developmental toxicity study.
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Toxic Effects
Binapacryl

The toxicity of Binapacryl is largely attributed to its metabolic conversion to Dinoseb.[8] As
such, the observed toxic effects are similar to those of Dinoseb. Binapacryl is classified as
moderately hazardous by the World Health Organization.[1] It is highly toxic to fish and aquatic
invertebrates.[9] In mammals, it is considered highly toxic and may cause adverse
developmental and fertility effects.[9]

Dinoseb

Dinoseb is a highly toxic compound with a wide range of adverse health effects.[3] Acute
exposure in humans can cause fatigue, sweating, headache, nausea, and fever.[3] Due to its
ability to cross the placental barrier, it is particularly dangerous for pregnant women, as itis a
known teratogen, causing birth defects.[3] Studies in laboratory animals have shown that
Dinoseb can cause reproductive toxicity, including decreased fertility in males. It has been
banned for use as a pesticide in many countries, including the United States and the European
Union, due to its high toxicity and risk to human health.[3]

Conclusion

The available data clearly indicate that Dinoseb is a significantly more toxic compound than its
parent, Binapacryl. The primary mechanism of toxicity for both is the uncoupling of oxidative
phosphorylation, leading to a severe disruption of cellular energy metabolism. Both compounds
have been shown to cause a range of toxic effects, with Dinoseb being a potent reproductive
and developmental toxicant. The stringent regulations and bans on the use of these pesticides
reflect the serious risks they pose to human health and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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